Methyl 4-acetamido-2-methoxybenzoate

Catalog No.
S1494371
CAS No.
4093-29-2
M.F
C11H13NO4
M. Wt
223.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-acetamido-2-methoxybenzoate

CAS Number

4093-29-2

Product Name

Methyl 4-acetamido-2-methoxybenzoate

IUPAC Name

methyl 4-acetamido-2-methoxybenzoate

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

InChI

InChI=1S/C11H13NO4/c1-7(13)12-8-4-5-9(11(14)16-3)10(6-8)15-2/h4-6H,1-3H3,(H,12,13)

InChI Key

OERVVBDWGVOBIS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)OC)OC

Synonyms

4-Acetamido-2-methoxybenzoic Acid, Methyl Ester; Methyl 4-Acetamido-2-methoxybenzoate; Methyl 4-Acetylamino-2-methoxybenzoate

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)OC)OC

The exact mass of the compound Methyl 4-acetamido-2-methoxybenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 4-acetamido-2-methoxybenzoate is an organic compound with the molecular formula C11H13NO4C_{11}H_{13}NO_4 and a molecular weight of approximately 223.23 g/mol. It appears as a solid at room temperature and is commonly used in various chemical synthesis processes. The compound features a methoxy group (OCH3-OCH_3) and an acetamido group (NHCOCH3-NHCOCH_3) attached to a benzoate structure, which contributes to its unique chemical properties and reactivity .

  • There is no documented information on the mechanism of action of Methyl 4-acetamido-2-methoxybenzoate. This suggests it likely has no known biological activity or specific role in any biological systems.
  • Safety data sheets from chemical suppliers () indicate potential skin and eye irritation (H315, H319) requiring appropriate personal protective equipment during handling.
Due to its functional groups. Key reactions include:

  • Acylation Reactions: The acetamido group can undergo acylation, leading to the formation of more complex derivatives.
  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding 4-acetamido-2-methoxybenzoic acid and methanol.
  • Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles .

The biological activity of methyl 4-acetamido-2-methoxybenzoate has been explored in various studies. It is noted for its potential pharmacological properties, including:

  • Antimicrobial Activity: Some derivatives of this compound exhibit antimicrobial properties, making them candidates for further pharmaceutical development.
  • Anti-inflammatory Effects: Preliminary studies suggest that compounds with similar structures may possess anti-inflammatory effects, potentially useful in treating inflammatory diseases .

Several synthesis methods have been developed for methyl 4-acetamido-2-methoxybenzoate:

  • Direct Esterification: This involves reacting 4-acetamido-2-methoxybenzoic acid with methanol in the presence of an acid catalyst.
  • Acylation of Methoxybenzoic Acid: The compound can be synthesized by acylating methoxybenzoic acid with acetic anhydride or acetyl chloride under controlled conditions.
  • Alternative Methods: Recent patents describe methods using N-chlorosuccinimide in dimethylformamide as a solvent, allowing for high yields and environmental safety .

Methyl 4-acetamido-2-methoxybenzoate finds applications in various fields:

  • Pharmaceuticals: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and inflammation.
  • Chemical Research: Used as an intermediate in organic synthesis, it aids in developing new compounds with desired biological activities.
  • Agricultural Chemicals: Potential applications in agrochemicals are being explored due to its antimicrobial properties .

Interaction studies involving methyl 4-acetamido-2-methoxybenzoate focus on its reactivity with other compounds and its biological targets. These studies help elucidate the mechanisms through which this compound exerts its effects, particularly in pharmacological contexts:

  • Drug Interactions: Understanding how this compound interacts with enzymes or receptors can inform its use in drug formulations.
  • Synergistic Effects: Research into combinations with other active compounds may reveal synergistic effects that enhance efficacy against pathogens or inflammation .

Methyl 4-acetamido-2-methoxybenzoate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-acetamido-5-chloro-2-methoxybenzoateContains a chlorine atomExhibits enhanced antimicrobial activity
Methyl 3-acetamido-2-methoxybenzoateDifferent position of acetamido groupPotentially different biological activities
Methyl 4-amino-2-methoxybenzoateAmino group instead of acetamidoMay show different reactivity patterns

Methyl 4-acetamido-2-methoxybenzoate stands out due to its specific combination of functional groups, which influences its reactivity and biological activity compared to these similar compounds. Its unique structure allows for diverse applications in medicinal chemistry and organic synthesis, making it a valuable compound for further research and development .

XLogP3

1.2

UNII

W4UJW899BA

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 52 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 51 of 52 companies with hazard statement code(s):;
H302 (98.04%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (21.57%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (76.47%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4093-29-2

Wikipedia

Methyl 4-(acetylamino)-2-methoxybenzoate

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